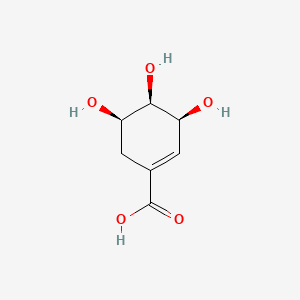
SnPPIX
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tin protoporphyrin IX (SnPPIX) is a synthetic metalloporphyrin compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is a potent inhibitor of heme oxygenase-1 (HO-1), an enzyme involved in the degradation of heme. This compound has been studied extensively for its antiviral, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tin protoporphyrin IX can be synthesized through various methods. One common approach involves the reaction of protoporphyrin IX with tin chloride in the presence of a suitable solvent. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of tin protoporphyrin IX involves scaling up the laboratory synthesis methods. The process includes the purification of the compound through techniques such as chromatography to achieve high purity levels required for research and medical applications .
Chemical Reactions Analysis
Types of Reactions
Tin protoporphyrin IX undergoes several types of chemical reactions, including:
Oxidation: Tin protoporphyrin IX can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, which may alter its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions involving tin protoporphyrin IX include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, including temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of tin protoporphyrin IX depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce derivatives with altered functional groups .
Scientific Research Applications
Tin protoporphyrin IX has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of metalloporphyrins and their interactions with other molecules.
Biology: Tin protoporphyrin IX is employed in studies investigating the role of heme oxygenase-1 in various biological processes.
Medicine: The compound has shown promise as an antiviral agent, capable of inactivating viruses such as Dengue and Yellow Fever by targeting their viral envelopes.
Mechanism of Action
The primary mechanism of action of tin protoporphyrin IX involves the inhibition of heme oxygenase-1 (HO-1). By inhibiting this enzyme, tin protoporphyrin IX prevents the degradation of heme into biliverdin, carbon monoxide, and free iron. This inhibition can lead to various biological effects, including reduced inflammation and antiviral activity . The compound’s ability to interact with viral envelopes and disrupt their structure further enhances its antiviral properties .
Comparison with Similar Compounds
Tin protoporphyrin IX is often compared with other metalloporphyrins, such as cobalt protoporphyrin IX (CoPPIX) and heme. While all these compounds share a similar tetrapyrrole ring structure, tin protoporphyrin IX is unique in its potent inhibition of heme oxygenase-1 and its broad-spectrum antiviral activity . Other similar compounds include:
Cobalt protoporphyrin IX (CoPPIX): Another metalloporphyrin with antiviral properties, but with different metal ion coordination.
Heme: The natural substrate of heme oxygenase-1, which also exhibits some antiviral activity.
Properties
Molecular Formula |
C34H46Cl2N4O4Sn |
|---|---|
Molecular Weight |
764.4 g/mol |
IUPAC Name |
3-[10-(2-carboxyethyl)-22,22-dichloro-15,20-diethyl-5,9,14,19-tetramethyl-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),4,8,10,14,18-hexaen-4-yl]propanoic acid |
InChI |
InChI=1S/C34H46N4O4.2ClH.Sn/c1-7-21-17(3)28-15-31-23(9-11-33(39)40)19(5)25(37-31)13-26-20(6)24(10-12-34(41)42)32(38-26)16-30-22(8-2)18(4)27(36-30)14-29(21)35-28;;;/h26,28-29,32,35,38H,7-16H2,1-6H3,(H,39,40)(H,41,42);2*1H;/q-2;;;+4/p-2 |
InChI Key |
MZSHOUBPOPUIIO-UHFFFAOYSA-L |
Canonical SMILES |
CCC1=C(C2CC3=C(C(=C4N3[Sn](N5C(=C(C(=C5CC6C(=C(C(C4)N6)C)CCC(=O)O)CC)C)CC1N2)(Cl)Cl)C)CCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[7-[[6-(Trifluoromethyl)pyridin-3-yl]methylamino]-2,3-dihydroindol-1-yl]ethanone](/img/structure/B13405938.png)

![dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(sulfonatomethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13405951.png)
![(8R,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13405957.png)



![(10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl) 3H-isoindole-1-carboxylate](/img/structure/B13405963.png)


![Ethanone, 1-[4-(diethylamino)phenyl]-2-phenyl-](/img/structure/B13405976.png)
![8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid](/img/structure/B13405999.png)

